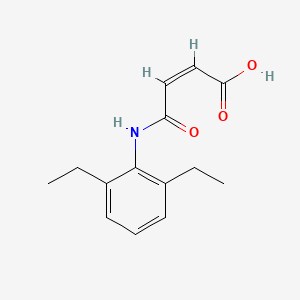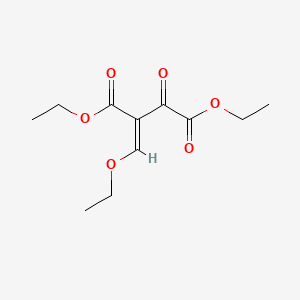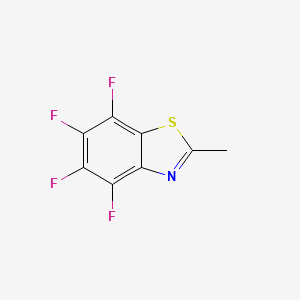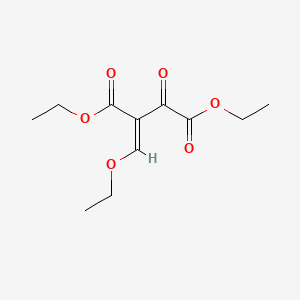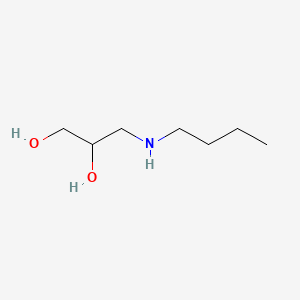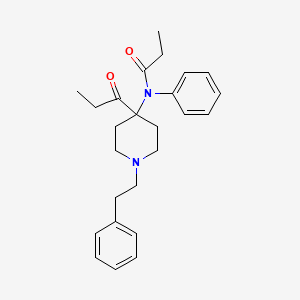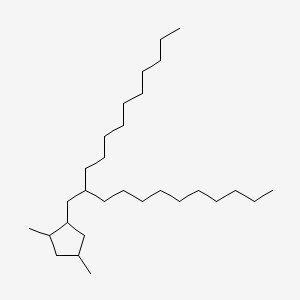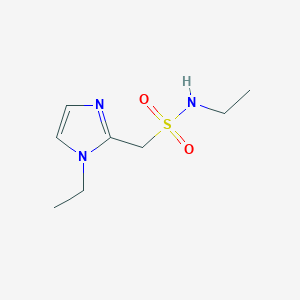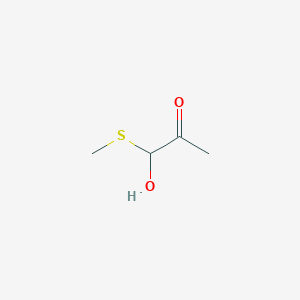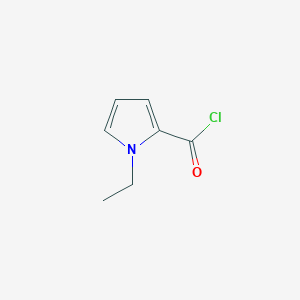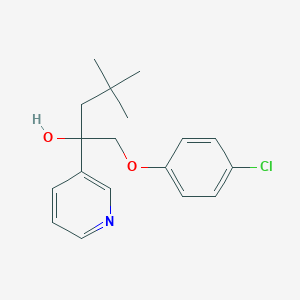
1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol is an organic compound that features a chlorophenoxy group, a pyridinyl group, and a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol typically involves the reaction of 4-chlorophenol with 4,4-dimethyl-2-(3-pyridinyl)-2-pentanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)-2-(3-pyridinyl)quinazoline
- N-(6-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}-3-pyridinyl)-2,4-dimethoxybenzamide
Uniqueness
1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
847981-47-9 |
|---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-4,4-dimethyl-2-pyridin-3-ylpentan-2-ol |
InChI |
InChI=1S/C18H22ClNO2/c1-17(2,3)12-18(21,14-5-4-10-20-11-14)13-22-16-8-6-15(19)7-9-16/h4-11,21H,12-13H2,1-3H3 |
InChI Key |
YSQWYKYIKMWZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(COC1=CC=C(C=C1)Cl)(C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




